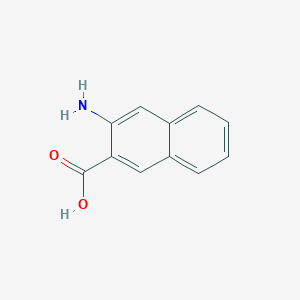

3-Amino-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXOLBNQYFRSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064066 | |

| Record name | 3-Amino-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-52-4 | |

| Record name | 3-Amino-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-2-NAPHTHOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV5Z0PHL5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthetic Methodologies for 3 Amino 2 Naphthoic Acid

Established Synthetic Routes to 3-Amino-2-naphthoic acid

The primary and most well-documented method for synthesizing this compound involves the amination of 3-hydroxy-2-naphthoic acid. wikipedia.orgorgsyn.org This transformation is a cornerstone of industrial production and has been refined over the years to optimize yield and purity.

Amination of 3-Hydroxy-2-naphthoic acid with Ammonia (B1221849)

The conversion of 3-hydroxy-2-naphthoic acid to its amino derivative is typically achieved by heating it with aqueous ammonia under pressure in an autoclave. orgsyn.orgchemicalbook.com This reaction is a nucleophilic aromatic substitution where the hydroxyl group is displaced by an amino group.

The process generally involves charging an autoclave with 3-hydroxy-2-naphthoic acid, aqueous ammonia, and a catalyst. orgsyn.orgchemicalbook.com The mixture is then heated to temperatures around 195°C for an extended period, often up to 72 hours, with continuous stirring or shaking to ensure proper mixing. orgsyn.orgchemicalbook.com The pressure inside the autoclave can reach approximately 400 lbs. orgsyn.org

Following the reaction, the autoclave is cooled, and the crude product is isolated. The work-up procedure typically involves transferring the reaction mixture to a flask and rinsing the autoclave with water. orgsyn.orgchemicalbook.com The mixture is then acidified with concentrated hydrochloric acid and boiled to precipitate the hydrochloride salt of this compound. orgsyn.orgchemicalbook.com The product is collected by filtration. Further purification can be achieved by recrystallization from ethanol (B145695). orgsyn.org

Table 1: Typical Reaction Parameters for the Amination of 3-Hydroxy-2-naphthoic acid

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-2-naphthoic acid | orgsyn.orgchemicalbook.com |

| Reagent | Aqueous Ammonia (approx. 28%) | orgsyn.orgchemicalbook.com |

| Catalyst | Zinc Chloride | orgsyn.orgchemicalbook.com |

| Temperature | 195°C | orgsyn.orgchemicalbook.com |

| Reaction Time | 36-72 hours | orgsyn.orgchemicalbook.com |

| Pressure | ~400 lb (2.75 MPa) | orgsyn.orgchemicalbook.com |

| Yield | 79.6% (crude), up to 87.5% after recrystallization | chemicalbook.com |

Role of Catalysts in this compound Synthesis

Catalysts are crucial for facilitating the amination of 3-hydroxy-2-naphthoic acid, a reaction that would otherwise be sluggish. Various metal salts have been employed to enhance the reaction rate and yield.

The most commonly used catalyst is zinc chloride (ZnCl₂). orgsyn.orgchemicalbook.com It is believed to function by coordinating to the hydroxyl group of the naphthoic acid, making it a better leaving group and thus facilitating the nucleophilic attack by ammonia. Other catalysts that have been reported include calcium chloride, alone or in combination with aluminum chloride. orgsyn.org Additionally, zinc oxide or carbonate with ammonium (B1175870) chloride, as well as ferrous ammonium salts, have also been utilized. orgsyn.org

The choice of catalyst can significantly impact the reaction's efficiency. For instance, a method utilizing zinc chloride as a catalyst reports a crude yield of 79.6%, which increases to 87.5% after recrystallization. chemicalbook.com

Emerging Synthetic Approaches and Green Chemistry Considerations

While the traditional synthesis of this compound is effective, there is a growing interest in developing more environmentally friendly and efficient methods. These emerging approaches often focus on the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts.

One area of exploration involves the use of heteropolyacids as catalysts. arabjchem.org These are strong, reusable, and environmentally benign catalysts that can be effective in various organic transformations. For example, phosphotungstic acid (H₃PO₄·12WO₃·xH₂O) has been used to catalyze the synthesis of Schiff bases from this compound, highlighting its potential applicability in related synthetic steps. arabjchem.orgresearchgate.net

Another avenue of research is the development of one-pot synthesis methods. For instance, a modified Friedländer hetero-annulation reaction using this compound in the presence of POCl₃ has been reported for the synthesis of complex heterocyclic compounds. chemicalbook.com While not a direct synthesis of the target molecule, it showcases the utility of this compound in streamlined, multi-component reactions, a key principle of green chemistry.

The quest for greener synthetic routes is driven by the need to minimize waste, reduce energy consumption, and avoid the use of toxic substances, aligning with the core principles of sustainable chemical manufacturing.

Systematic Derivatization and Advanced Functionalization of 3 Amino 2 Naphthoic Acid

Amino Group Protection and Modification Strategies

Protecting the amino group of 3-amino-2-naphthoic acid is a critical step in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. altabioscience.com The choice of the protecting group is dictated by the specific reaction conditions and the desired final product.

Boc-Protection and its Role in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino moiety of this compound. chemimpex.comlookchem.com The resulting compound, Boc-3-amino-2-naphthoic acid, is a stable and soluble intermediate that is highly valuable in peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com The Boc group is stable under alkaline conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group without affecting other sensitive functional groups within a peptide sequence.

The introduction of the Boc group enhances the stability and solubility of this compound, making it an ideal building block for the synthesis of complex peptides and other bioactive molecules. chemimpex.comchemimpex.com Its use is crucial in the development of targeted therapies and innovative drug formulations. chemimpex.com The synthesis of Boc-3-amino-2-naphthoic acid can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Fmoc-Protection for Solid-Phase Peptide Synthesis and Drug Development

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another essential amino-protecting group, particularly favored in solid-phase peptide synthesis (SPPS). chemimpex.com Fmoc-3-amino-2-naphthoic acid serves as a key building block in this methodology. chemimpex.com The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, such as piperidine, providing an orthogonal protection strategy to the acid-labile Boc group. altabioscience.com

This orthogonality is a significant advantage in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. altabioscience.com The naphthalene (B1677914) moiety of Fmoc-3-amino-2-naphthoic acid can also contribute to the hydrophobic character of the resulting peptides, potentially improving the bioavailability of drug candidates. chemimpex.com Furthermore, the fluorenyl group's inherent fluorescence can be exploited for the development of fluorescent probes used in biological imaging. chemimpex.com

Acylation Reactions of the Amino Moiety

The amino group of this compound can undergo acylation reactions with various acylating agents, such as acyl chlorides or acid anhydrides, to form amide derivatives. savemyexams.com This modification can significantly alter the compound's properties. For instance, the acylation of the amino group can enhance metabolic stability, a desirable trait in drug discovery.

The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The choice of acylating agent and reaction conditions allows for the introduction of a wide variety of acyl groups, enabling fine-tuning of the molecule's steric and electronic properties. This strategy is employed in the synthesis of various biologically active compounds.

Carboxylic Acid Functionalization

The carboxylic acid group of this compound provides another handle for derivatization, allowing for the synthesis of esters and salts with modified properties.

Esterification Reactions and Luminescence Property Modulation

Esterification of the carboxylic acid group of this compound and its derivatives can lead to compounds with interesting luminescence properties. The reaction of 3-hydroxy-2-naphthoic acid with various alcohols in the presence of an acid catalyst has been shown to produce esters with distinct solid-state luminescence. researchgate.net For example, a series of naphthoate esters prepared through esterification with methanol, ethanol (B145695), n-propanol, and i-propanol exhibited maximal emission peaks at 550, 551, 562, and 534 nm, respectively, in the solid state. researchgate.net In solution, the emission maxima were observed at 420, 435, 440, and 439 nm for the same compounds. researchgate.net

This modulation of luminescence is attributed to the influence of the alkyl chain length and intermolecular interactions, such as C···H/H···C interactions. researchgate.net The esterification of naphthoic acid derivatives has also been used to create fluorescently tagged materials. acs.org For instance, cellulose (B213188) naphthoates, synthesized by esterifying cellulose with naphthoic acid, exhibit strong UV absorption and good fluorescence properties, making them suitable for applications in fluorescent coatings and sensors. acs.orgresearchgate.net

Salt Formation and Enhanced Solubility

The formation of pharmaceutical salts is a common and effective strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility and bioavailability. kent.ac.uk The carboxylic acid moiety of this compound can react with a suitable base to form a salt. The selection of a salt former is often guided by the difference in pKa between the acidic drug and the basic salt former, with a ΔpKa greater than 2 or 3 generally favoring salt formation. acs.org

For example, 3-hydroxy-2-naphthoic acid has been successfully used to form salts with the drug linogliride (B1675489), with the goal of achieving extended-release formulations. researchgate.net The resulting linogliride 3-hydroxy-2-naphthoate salt was one of four salts prepared and evaluated for its pH-solubility profile. researchgate.net The process of salt formation can also be used for purification. For instance, in the synthesis of this compound, the hydrochloride salt is often precipitated and then neutralized to yield the final product. guidechem.comorgsyn.org This ability to form salts enhances the compound's utility in pharmaceutical development by providing a means to modify its solubility and dissolution characteristics.

Formation of Schiff Base Ligands from this compound

The presence of both an amino group and a carboxylic acid group makes this compound a versatile precursor for the synthesis of Schiff base ligands. These ligands are crucial in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The condensation reaction between the primary amino group of this compound and an aldehyde or ketone is a direct method for forming the characteristic imine (C=N) bond of a Schiff base.

A notable example is the synthesis of the asymmetrically substituted ONOO Schiff base ligand, N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid, abbreviated as nancH₂. mdpi.comclarku.educlarku.edu This tetradentate ligand is prepared through the condensation of this compound with 2-hydroxy-1-naphthaldehyde (B42665). mdpi.comresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the two reactants in methanol, yielding the product as a yellow powder in approximately 70% yield. mdpi.comclarku.edu

This ligand has been successfully used in the synthesis of coordination polymers. For instance, the reaction of nancH₂ with copper(II) acetate (B1210297) results in a uniform one-dimensional homometallic chain, [CuII(nanc)]n. mdpi.comclarku.edu In this polymer, the copper(II) ions are linked by the carboxylate group of the ligand, which adopts a syn, anti-bridging conformation. mdpi.comclarku.edu The resulting structure exhibits ferromagnetic interactions between the adjacent copper(II) centers. mdpi.com

Dioxomolybdenum(VI) complexes have also been synthesized using Schiff bases derived from this compound. niscpr.res.in These tridentate, dibasic ligands are formed by reacting this compound with aldehydes like salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde. The resulting ligands coordinate to the molybdenum center through their ONO donor atoms, forming stable, six-coordinate complexes of the type MoO₂L·X (where X is a solvent molecule like H₂O or CH₃OH). niscpr.res.in

Table 1: Synthesis of Schiff Base Ligands from this compound

| Reactant 1 | Reactant 2 | Product Schiff Base (Abbreviation) | Reaction Conditions | Yield | Source(s) |

| This compound | 2-Hydroxy-1-naphthaldehyde | N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid (nancH₂) | Methanol, reflux for 2h | 70% | mdpi.comclarku.edu |

| This compound | Salicylaldehyde | (salicylidene)-3-amino-2-naphthoic acid | Ethanol, reflux | ~70% | niscpr.res.in |

| This compound | 2-Hydroxy-1-naphthaldehyde | (2-hydroxy-1-naphthylidene)-3-amino-2-naphthoic acid | Ethanol, reflux | ~70% | niscpr.res.in |

Cyclization Reactions and Scaffold Construction

The strategic placement of reactive functional groups in this compound allows it to serve as a key building block in the construction of complex heterocyclic scaffolds through various cyclization reactions.

A significant application of this compound is in the synthesis of fused heterocyclic systems that combine carbazole (B46965) and benzoquinoline motifs. chemicalbook.comcore.ac.uk These structures are of interest due to the biological activities associated with related alkaloids like ellipticine (B1684216) and olivacine. core.ac.uk

A one-pot, solvent-free protocol has been developed for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives utilizing a modified Friedländer hetero-annulation reaction. core.ac.ukresearcher.life This reaction involves the condensation of 2,3,4,9-tetrahydrocarbazol-1-one with this compound in the presence of phosphorus oxychloride (POCl₃). chemicalbook.comcore.ac.uk The POCl₃ acts as both a catalyst and a dehydrating agent, facilitating the cyclization and subsequent aromatization to yield the fused scaffold. This method provides an efficient route to complex heteroaryl-carbazole derivatives, which are noted for displaying a diverse array of important functions. chemicalbook.com

Table 2: Friedländer Annulation for Carbazole Fused Benzoquinolines

| Reactant 1 | Reactant 2 | Reagent | Product Type | Source(s) |

| 2,3,4,9-Tetrahydrocarbazol-1-one | This compound | POCl₃ | Chloro-substituted benzoquinoline-carbazole | chemicalbook.comcore.ac.uk |

The Niementowski quinazoline (B50416) synthesis, a classic method for forming 4-oxo-3,4-dihydroquinazolines, has been systematically applied to this compound to create benzo zenodo.orgcup.edu.in-4-oxoquinazolines. zenodo.org This reaction involves the thermal condensation of an anthranilic acid (or its derivative) with an amide. zenodo.orgwikipedia.org

In its application to this compound, the compound is condensed with various acid amides, such as formamide, acetamide, phenylacetamide, benzamide, p-nitrobenzamide, and p-methoxybenzamide. zenodo.org These reactions lead to the formation of the corresponding 2-substituted-3H-benzo zenodo.orgcup.edu.in-4-oxoquinazolines. A modified version of the reaction, involving the condensation of 3-N-acylamino-2-naphthoic acids with formamide, has also been studied and provides additional evidence for the proposed reaction mechanism. zenodo.org The resulting quinazoline derivatives are important scaffolds in medicinal chemistry. wikipedia.org

Table 3: Synthesis of Benzo zenodo.orgcup.edu.in-4-oxoquinazoline Derivatives

| Starting Material | Co-reactant | Product (2-substituent) | Synthesis Method | Source(s) |

| This compound | Formamide | Hydrogen (H) | Niementowski Condensation | zenodo.org |

| This compound | Acetamide | Methyl (Me) | Niementowski Condensation | zenodo.org |

| This compound | Phenylacetamide | Benzyl (CH₂Ph) | Niementowski Condensation | zenodo.org |

| This compound | Benzamide | Phenyl (Ph) | Niementowski Condensation | zenodo.org |

| This compound | p-Nitrobenzamide | p-Nitrophenyl (p-NO₂Ph) | Niementowski Condensation | zenodo.org |

| This compound | p-Methoxybenzamide | p-Methoxyphenyl (p-OMePh) | Niementowski Condensation | zenodo.org |

| 3-N-Acylamino-2-naphthoic acids | Formamide | Various | Modified Niementowski | zenodo.org |

A facile, one-step approach for the synthesis of 3-cyano-2-azaanthracene-based "push-pull" fluorophores relies on this compound as a key starting material. chemicalbook.comcup.edu.in The core of this synthesis is an inverse electron-demand aza-Diels-Alder [4+2] cycloaddition reaction. cup.edu.inthieme-connect.com

In this process, this compound is used to generate the highly reactive dienophile 2,3-dehydronaphthalene (also known as 2,3-naphthalyne) in situ. chemicalbook.comcup.edu.in This aryne intermediate immediately reacts with a substituted 1,2,4-triazine (B1199460), which acts as the diene. researchgate.net For the reaction to proceed successfully, the 1,2,4-triazine must be activated by an electron-withdrawing group, specifically a cyano group at the C5 position. chemicalbook.comthieme-connect.com This activation lowers the LUMO energy of the diene, facilitating the cycloaddition with the HOMO of the aryne. chemicalbook.com The resulting 2-azaanthracene products are isolated in moderate yields and exhibit interesting photophysical properties as fluorophores. chemicalbook.comcup.edu.in

Niementowski 4-Oxoquinazoline Synthesis and Derivatives

Generation of Arynes from this compound

This compound is an effective and commercially available precursor for the generation of the aryne known as 2,3-dehydronaphthalene or 1,2-naphthalyne. chemicalbook.comcup.edu.inchemscene.com Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring and are generated in situ for use in various chemical transformations. greyhoundchrom.comtcichemicals.com

The standard method for generating arynes from anthranilic acid derivatives involves diazotization of the amino group, followed by decomposition of the resulting diazonium salt. tcichemicals.comdrugfuture.com This process expels nitrogen gas and carbon dioxide, two thermodynamically stable molecules, which provides the driving force for the formation of the high-energy aryne intermediate. greyhoundchrom.com

The diazotization is typically achieved using reagents such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like HCl, or with an alkyl nitrite, such as isoamyl nitrite or tert-butyl nitrite, in an organic solvent. tcichemicals.comdrugfuture.comgoogle.comresearchgate.net For example, the reaction of this compound with isoamyl nitrite in refluxing toluene (B28343) generates 2,3-dehydronaphthalene, which can be trapped by a suitable diene. researchgate.net This in situ generation is essential for the synthesis of complex molecules like the 3-cyano-2-azaanthracene fluorophores mentioned previously. chemicalbook.comcup.edu.in

Table 4: Reagents for Aryne Generation from this compound

| Reagent(s) | Solvent | Conditions | Intermediate Generated | Source(s) |

| Isoamyl nitrite | Toluene (PhMe) | Reflux | 2,3-Dehydronaphthalene | researchgate.net |

| NaNO₂ / HCl | Aqueous | 0-5 °C | Diazonium salt | drugfuture.comgoogle.com |

| Amyl nitrite / tert-butyl nitrite | Organic solvent | N/A | Diazonium intermediate | tcichemicals.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Naphthoic Acid and Its Derivatives

Fluorescence Spectroscopy in Mechanistic Probing and Analytical Applications

Fluorescence spectroscopy is a particularly powerful tool for investigating 3-amino-2-naphthoic acid and its derivatives, revealing nuanced details about their electronic behavior and interaction with other molecules.

This compound has been successfully developed as a "turn-on" fluorescence probe for the specific and sensitive detection of the cyanate (B1221674) anion (CNO⁻). chemicalbook.comchemicalbook.comresearchgate.net In its native state, the compound exhibits weak fluorescence. However, upon reaction with cyanate, a significant enhancement of green fluorescence is observed, with some studies reporting up to a 9-fold increase in emission intensity. chemicalbook.comchemicalbook.comresearchgate.net This phenomenon forms the basis of a promising analytical method for quantifying cyanate, a recognized uremic toxin and biomarker for conditions like chronic kidney disease. chemicalbook.comresearchgate.net The probe demonstrates a good linear relationship between fluorescence enhancement and cyanate concentrations in the micromolar range (e.g., 0.5–200 μM) and boasts a low detection limit, in the nanomolar range (e.g., 260 nM). chemicalbook.comchemicalbook.com Its practical applicability has been demonstrated in the analysis of real-world samples, including tap water, human urine, and serum. chemicalbook.comchemicalbook.com

Derivatives of this compound, such as those incorporating a benzothiazole (B30560) moiety, have also been designed as chemosensors for cyanate, operating through a hydrogen bonding mechanism. dntb.gov.ua

Table 1: Analytical Parameters of this compound as a Cyanate Probe

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Response | "Turn-on" | chemicalbook.comchemicalbook.com |

| Emission Color | Green | chemicalbook.comresearchgate.net |

| Fluorescence Enhancement | Up to 9-fold | chemicalbook.comresearchgate.net |

| Linear Range | 0.5–200 μM | chemicalbook.comchemicalbook.com |

The "turn-on" fluorescence response of this compound upon interaction with cyanate is attributed to a specific chemical reaction that alters the electronic properties of the fluorophore. The reaction between the weakly fluorescent this compound and cyanate triggers the intense green fluorescence emission. chemicalbook.comresearchgate.net This enhancement is often linked to mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of an analyte restricts intramolecular rotations or vibrations, leading to a more rigid structure and a subsequent increase in fluorescence quantum yield. nih.gov In some systems involving derivatives, the interaction with anions can inhibit processes like excited-state intramolecular proton transfer (ESIPT), which also contributes to fluorescence enhancement. nih.gov The formation of hydrogen bonds and deprotonation processes upon anion interaction can lead to the appearance of new emission peaks, corresponding to different tautomeric forms of the molecule. nih.gov

Ester derivatives of this compound also exhibit interesting luminescence properties. For instance, N-(6-ferrocenyl-2-naphthoyl)-glycine-L-alanine ethyl ester and N-(6-ferrocenyl-2-naphthoyl)-glycine-glycine ethyl ester have been identified as potent anti-proliferative agents, and their characterization would involve studying their luminescence behavior. dcu.ie The synthesis of various esters, such as methyl 3-amino-2-naphthoate, is a key step in creating more complex derivatives, and their photophysical properties are of significant interest. dcu.ie The study of these esters often involves examining how modifications to the core naphthoate structure influence their absorption and emission spectra. nih.gov

Mechanistic Insights into Fluorescence Enhancement

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in this compound and its derivatives. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the amine (-NH2) and carboxylic acid (-COOH) groups, as well as the aromatic naphthalene (B1677914) core. For example, in the synthesis of Schiff base ligands from this compound, FT-IR is used to confirm the formation of the imine (C=N) bond. mdpi.com Similarly, when this compound is reacted with anhydrides, FT-IR helps to establish the structure of the resulting products by showing characteristic carbonyl stretching frequencies. mdpi.com In studies of extracts containing this compound, FT-IR analysis reveals the influence of different solvents on the extraction of compounds by highlighting distinct spectral features. nih.gov

Table 2: Characteristic FT-IR Peaks for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| Amine (N-H) | 3243–3439 | Dichlorophthalic acid derivative | mdpi.com |

| Carbonyl (C=O) | 1656–1730 | Dichlorophthalic acid derivative | mdpi.com |

| Imine (C=N) | ~1627-1662 | Schiff base derivatives | arabjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for elucidating the precise molecular structure and connectivity of this compound and its derivatives. albtechnology.com For the parent compound, NMR spectra confirm the positions of the amino and carboxylic acid groups on the naphthalene ring. albtechnology.comnih.gov In the synthesis of more complex molecules, such as Schiff bases formed from this compound and 2-hydroxy-1-naphthaldehyde (B42665), ¹H and ¹³C NMR are used to verify the final structure. mdpi.comclarku.edu For instance, the ¹H NMR spectrum of such a Schiff base would show characteristic signals for the aromatic protons and the imine proton. mdpi.com Similarly, in the synthesis of quinazolinedione derivatives from this compound, NMR provides definitive structural proof for the resulting heterocyclic compounds. kau.edu.sa

Table 3: Representative ¹H NMR Data for a Schiff Base Derivative of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ar-H | 6.86 | d | mdpi.com |

| Ar-H | 7.32 | t | mdpi.com |

| Ar-H | 7.51–7.74 | m | mdpi.com |

| Ar-H | 7.87 | d | mdpi.com |

| Ar-H | 8.07 | dd | mdpi.com |

| Ar-H | 8.44 | t | mdpi.com |

| Ar-H | 8.62 | s | mdpi.com |

| Ar-H | 9.51 | s | mdpi.com |

Data for N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid in DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives, thereby confirming their identity and structural features. The molecular formula of this compound is C₁₁H₉NO₂, corresponding to a molecular weight of approximately 187.19 g/mol . albtechnology.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.com

In metabolomic studies, untargeted analysis using techniques like UHPLC-HESI-Orbitrap-MS/MS has identified this compound in biological samples. The fragmentation pattern observed in the MS² scan is characteristic of the compound, showing a pseudomolecular ion at m/z 188.0713 which generates fragments at m/z 143.0734, 118.0655, and 107.04945. mdpi.com Similarly, in the analysis of complex mixtures like traditional medicine decoctions, UPLC-QTOF-MS is used to identify constituents, with this compound showing a precursor ion at m/z 205.098 [M+H]⁺ and characteristic fragment ions. nih.gov The fragmentation of quinazolinedione derivatives prepared from this compound also follows predictable pathways, which aids in their structural confirmation. kau.edu.sa

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Analytical Technique | Reference |

|---|---|---|---|---|

| Positive | 188.0713 | 143.0734, 118.0655, 107.04945 | UHPLC-HESI-Orbitrap-MS/MS | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structures and Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of molecules and the nature of their interactions in the solid state. For this compound and its derivatives, SC-XRD is indispensable for elucidating complex structures, including coordination polymers and intricate supramolecular assemblies, offering unparalleled insight into their solid-state behavior.

Elucidation of Coordination Polymer Geometries

The ability of this compound to act as a versatile ligand in coordination chemistry is powerfully demonstrated through the structural analysis of its derivatives. When incorporated into larger ligand systems, such as Schiff bases, it facilitates the formation of coordination polymers with diverse structural motifs and properties.

A notable example involves a one-dimensional coordination polymer formed from a Schiff base ligand derived from the condensation of this compound and 2-hydroxy-1-naphthaldehyde. clarku.edumdpi.com Single-crystal X-ray diffraction studies of the resulting copper(II) complex, [CuII(nanc)]n, revealed the formation of a uniform, homometallic 1D chain. clarku.edumdpi.comclarku.edu In this structure, the Cu(II) ions exhibit a distorted square planar geometry. clarku.edumdpi.comresearchgate.net Each copper center is coordinated in a tridentate fashion by the [ONO] donor set from one Schiff base ligand. clarku.edumdpi.comresearchgate.net The polymer chain is then extended by the carboxylate group of a neighboring ligand, which acts as a bridge. clarku.edumdpi.com This bridging carboxylato group adopts a syn, anti-η¹:η¹:μ conformation, linking adjacent Cu(II) ions to form the one-dimensional architecture. clarku.edumdpi.comresearchgate.net The use of polydentate ligands derived from this compound is an effective strategy for generating coordination polymers, as the functional groups provide versatile binding sites for metal ions. mdpi.comresearchgate.net

Table 1: Crystallographic Data for [CuII(nanc)]n Coordination Polymer

| Parameter | Value |

|---|---|

| Chemical Formula | C22H13CuNO3 |

| Formula Weight | 414.88 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.567(3) |

| b (Å) | 7.378(2) |

| c (Å) | 16.517(3) |

| β (°) | 99.86(3) |

| Volume (ų) | 1628.2(6) |

| Z | 4 |

| Coordination Geometry | Distorted Square Planar |

Data sourced from supplementary information of related studies.

Analysis of Hydrogen Bonding and Aromatic Stacking Interactions in Supramolecular Assemblies

Beyond the formation of coordination bonds, the solid-state structures of this compound and its derivatives are significantly influenced by a network of non-covalent interactions. Hydrogen bonds and aromatic (π-π) stacking are crucial in directing the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netrsc.org The analysis of these interactions via SC-XRD is fundamental to understanding and predicting the crystal packing. irb.hr

In the crystal structures of related naphthoic acid derivatives, extensive hydrogen-bonding networks are consistently observed. researchgate.netrsc.org These interactions, such as N–H···O, O–H···N, and C–H···O, are primary drivers in the formation of the crystal lattice. researchgate.netrsc.org For instance, studies on co-crystals of 2-hydroxy-3-naphthoic acid with various nitrogen-containing heterocycles show the formation of robust supramolecular synthons, which are reliable and recurring patterns of hydrogen bonds. rsc.orgacs.org The R²₂(8) graph set motif, a common synthon in carboxylic acid-heterocycle interactions, is frequently observed. rsc.orgacs.org These hydrogen bonds can extend the structure into two-dimensional (2D) sheets or complex three-dimensional (3D) networks. researchgate.netrsc.org

Table 2: Common Non-Covalent Interactions in Naphthoic Acid-Based Supramolecular Assemblies

| Interaction Type | Description | Common Synthons/Geometries |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | N–H···O, O–H···N, C–H···O |

| R²₂(8), R⁴₄(12) | ||

| Aromatic Stacking | Non-covalent interaction between aromatic rings. | π-π stacking (face-to-face, offset), C–H···π interactions |

Based on findings from studies on related naphthoic acid derivatives. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Naphthoic Acid Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules like 3-amino-2-naphthoic acid. By calculating electronic descriptors, researchers can predict and understand the molecule's behavior in chemical reactions and its potential for forming novel materials. researchgate.net

In one study, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine various electronic properties of 2-thiophen-naphtho(benzo)oxazinone derivatives synthesized from this compound. researchgate.net These calculations provided insights into the electronic, steric, and hydrophobicity descriptors of the compounds. researchgate.net Simple and multiple linear regression analyses were then employed to establish a relationship between these descriptors and the observed cytotoxic activity against cancer cell lines. researchgate.net The study found that while individual descriptors showed weak correlations, multiple linear regression analyses revealed strong correlations, indicating the collective influence of these properties on biological activity. researchgate.net

Another investigation focused on a new Schiff base ligand derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and this compound. DFT calculations were instrumental in understanding the electronic structure and spectroscopic properties of its copper(II) complexes. mdpi.com

Prediction of Magnetic Exchange Coupling in Metal Complexes

DFT calculations, particularly using the broken symmetry approach, have been successfully applied to predict the magnetic exchange coupling in metal complexes containing ligands derived from this compound. This is crucial for designing and understanding new magnetic materials.

A notable example is the study of a one-dimensional copper(II) chain complex formed with a Schiff base ligand derived from this compound. clarku.edumdpi.com Experimental magnetic susceptibility measurements indicated ferromagnetic interactions between the copper(II) ions. clarku.edumdpi.comresearchgate.net To corroborate these findings, DFT calculations were performed on a model dimeric unit extracted from the polymeric chain. clarku.edumdpi.com The calculated exchange coupling constant (J = +13.8 K) was in excellent agreement with the experimental value (J = +12.3 K), confirming the ferromagnetic nature of the interaction mediated by the carboxylate bridge of the ligand. clarku.edumdpi.comresearchgate.net This successful prediction highlights the reliability of DFT in forecasting the magnetic properties of such systems.

Table 1: Comparison of Experimental and DFT Calculated Magnetic Coupling Constants for a Cu(II) Chain Complex

| Parameter | Experimental Value | DFT Calculated Value |

| Exchange Coupling Constant (J) | +12.3 K | +13.8 K |

| Data sourced from references clarku.edumdpi.comresearchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are indispensable for analyzing the conformational preferences of flexible molecules, which often dictates their biological activity.

In a study focused on developing inhibitors of CREB-mediated gene transcription, a conformational search of a Naphthol AS-E derivative was performed using MacroModel. nih.gov This search identified two low-energy conformers. To determine the biologically active conformation, conformationally constrained analogs were designed and synthesized. nih.gov The synthesis of one of these analogs involved the use of this compound as a starting material, where its amino group was protected before coupling with another reactant. nih.gov This approach, combining computational conformational analysis with synthetic chemistry, is a powerful strategy in drug design.

Another study investigated the adsorption of various aromatic carboxylic acids, including this compound, onto carbon nanotubes. rsc.org Molecular dynamics simulations could be employed in such research to understand the orientation and interactions of the adsorbate molecules on the nanotube surface, providing a molecular-level picture of the adsorption process. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are increasingly used to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules for specific biological targets.

For derivatives of this compound, computational SAR studies have been instrumental. In the development of RNA polymerase I inhibitors, SAR analysis of a lead compound was conducted by synthesizing a variety of analogs. acs.org this compound was a key starting material in the synthesis of the core acid structure, which was then coupled to different amines to explore the chemical space. acs.org This systematic modification and subsequent biological evaluation, often guided by computational predictions, helps in identifying key structural features responsible for activity. acs.org

Similarly, in the quest for P2Y14 receptor antagonists, SAR exploration of the 2-naphthoic acid class of compounds was undertaken. acs.org While this study did not directly use this compound, the principles of using computational modeling to predict binding modes and guide the synthesis of derivatives are broadly applicable. acs.org Such studies often involve creating a homology model of the target receptor and docking potential ligands to predict their binding affinity and orientation. acs.org

Applications of 3 Amino 2 Naphthoic Acid in Complex Organic Synthesis

3-Amino-2-naphthoic acid as a Key Intermediate and Building Block

This compound is a versatile organic compound valued as a key intermediate and foundational building block in complex organic synthesis. chemimpex.com Its utility stems from its unique molecular architecture, which features a rigid naphthalene (B1677914) core functionalized with both an amino (-NH2) group and a carboxylic acid (-COOH) group. guidechem.comchemicalbook.com This bifunctional nature allows it to undergo a wide range of chemical transformations, making it an ideal precursor for the synthesis of diverse and complex molecules. chemimpex.comguidechem.com

As a building block, it is employed in the production of various high-value chemical entities. guidechem.com It serves as a crucial intermediate in the synthesis of dyes and pigments, particularly azo dyes for the textile industry. chemimpex.comguidechem.com In the pharmaceutical and medicinal chemistry fields, it is used to construct novel therapeutic agents, including compounds with potential anti-inflammatory and analgesic properties. chemimpex.comguidechem.com Researchers also utilize this compound to create unnatural aromatic amino acids, which are then incorporated into more complex structures, such as novel acronycine/duocarmycin hybrid natural products. guidechem.comchemicalbook.com Its applications extend to the development of agrochemicals and as a reagent in biochemical assays. chemimpex.com

The compound's ability to participate in various reactions makes it a preferred starting material for constructing heterocyclic compounds and other elaborate molecular frameworks.

Table 1: Key Applications of this compound

| Field of Application | Role of this compound | Examples of Synthesized Products | References |

| Dyes and Pigments | Key Intermediate / Precursor | Azo dyes | chemimpex.comguidechem.com |

| Pharmaceuticals | Building Block | Anti-inflammatory drugs, Analgesic drugs, Acronycine/duocarmycin hybrids | chemimpex.comguidechem.comchemicalbook.com |

| Organic Synthesis | Versatile Intermediate | Heterocyclic compounds, Unnatural amino acids, Fluorescent probes | guidechem.comchemicalbook.comthermofisher.com |

| Agrochemicals | Intermediate | Biologically active compounds for agriculture | chemimpex.com |

Strategies for Constructing Multi-Ring Systems

The distinct arrangement of the amino and carboxylic acid groups on the naphthalene scaffold of this compound makes it an exceptional substrate for constructing complex, multi-ring systems, particularly fused heterocycles. fishersci.com Organic chemists have developed several strategies that leverage this reactivity to build elaborate molecular architectures through cyclization and annulation reactions.

Notable strategies include:

Friedländer Annulation: A modified Friedländer hetero-annulation reaction using this compound has been employed to synthesize carbazole-fused benzoquinolines and pyridocarbazoles. chemicalbook.com This reaction creates a new pyridine (B92270) ring fused to the existing carbazole (B46965) structure.

Niementowski Quinazoline (B50416) Synthesis: This method involves the thermal condensation of this compound with various amides to yield 2-substituted-3H-benzo(6,7)-4-oxoquinazolines, which are multi-ring heterocyclic compounds. zenodo.org

Thiazine-dithione Formation: The compound reacts with carbon disulfide in the presence of a base to form 2H-naphtho[2,3-d] chemimpex.comguidechem.comthiazine-2,4(1H)-dithione, a sulfur-containing heterocyclic system, in a facile, room-temperature synthesis. researchgate.net

[4+2] Cycloaddition for Azaanthracenes: this compound can be used as a precursor to generate 2,3-dehydronaphthalene (naphthalyne) in situ. This highly reactive intermediate then participates in a [4+2] cycloaddition reaction with substituted 1,2,4-triazines to construct 2-azaanthracene skeletons. chemicalbook.com

Table 2: Synthetic Strategies for Multi-Ring Systems Using this compound

| Synthetic Strategy | Reactant(s) | Resulting Multi-Ring System | References |

| Modified Friedländer Annulation | 2,3,4,9-Tetrahydrocarbazol-1-one, POCl₃ | Carbazole-fused benzoquinolines | chemicalbook.com |

| Niementowski Synthesis | Benzamides (e.g., p-nitrobenzamide) | 2-Aryl-3H-benzo(6,7)-4-oxoquinazolines | zenodo.org |

| Thiazine Formation | Carbon disulfide, Triethylamine | 2H-Naphtho[2,3-d] chemimpex.comguidechem.comthiazine-2,4(1H)-dithione | researchgate.net |

| In situ Aryne Generation & Cycloaddition | 5-Cyano-1,2,4-triazines | 3-Cyano-2-azaanthracenes | chemicalbook.com |

Advanced Reaction Mechanisms and Synthetic Pathways

The synthesis of complex polycyclic structures from this compound is governed by several advanced reaction mechanisms. These pathways effectively utilize the compound's functional groups to achieve ring formation.

Friedländer Annulation Pathway: The modified Friedländer reaction is a condensation mechanism. In the synthesis of carbazole-fused benzoquinolines, this compound (acting as the ortho-aminoaryl carbonyl equivalent) reacts with the α-methylene group of a ketone (2,3,4,9-tetrahydrocarbazol-1-one). chemicalbook.com The reaction, promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), proceeds through an initial condensation followed by a cyclodehydration step to form the new fused aromatic ring. chemicalbook.com

Diels-Alder Type [4+2] Cycloaddition: The synthesis of 2-azaanthracenes involves a multi-step pathway initiated by the in situ generation of 2,3-dehydronaphthalene (an aryne) from this compound. chemicalbook.com This highly electrophilic aryne serves as the dienophile. It is intercepted by a diene, in this case a 1,2,4-triazine (B1199460), in a [4+2] cycloaddition reaction. chemicalbook.com This is followed by the extrusion of a small molecule (N₂) to afford the stable, aromatic 2-azaanthracene core. chemicalbook.com

Niementowski Condensation Mechanism: The formation of benzo(6,7)-4-oxoquinazolines occurs via the Niementowski reaction, which is a thermal condensation process. zenodo.org The mechanism involves the initial formation of an amidine or N-acyl-amino-naphthoic acid intermediate from the reaction between the amino group of this compound and an amide. Subsequent intramolecular cyclization, driven by heat, involves the attack of the nitrogen on the carbonyl carbon of the naphthoic acid moiety, followed by dehydration to yield the final fused quinazolinone ring system. zenodo.org Studies have shown that this compound is more reactive than its simpler analogue, anthranilic acid, in this type of condensation. zenodo.org

Table 3: Key Reaction Mechanisms Involving this compound

| Mechanism Name | Role of this compound | Key Reagents/Conditions | Mechanism Type | References |

| Friedländer Annulation | Ortho-aminoaryl carbonyl source | Ketone with α-methylene group, POCl₃ | Condensation, Cyclodehydration | chemicalbook.com |

| Niementowski Reaction | Amino-aromatic acid substrate | Amides, Heat | Thermal Condensation, Cyclization | zenodo.org |

| Aryne Cycloaddition | In situ precursor to dienophile (2,3-dehydronaphthalene) | Diazotizing agent, 1,2,4-Triazine | Diazotization, Elimination, [4+2] Cycloaddition | chemicalbook.com |

Medicinal Chemistry and Biological Research Applications of 3 Amino 2 Naphthoic Acid Derivatives

Development of Fluorescent Probes for Biological Research and Diagnostics

Derivatives of 3-amino-2-naphthoic acid are valuable in the creation of fluorescent probes for biological imaging and diagnostics. The inherent fluorescence of the naphthalene (B1677914) core can be modulated by the amino and carboxylic acid groups, making it a suitable scaffold for developing sensors that signal the presence of specific biomolecules through changes in their fluorescent properties. chemimpex.com These probes are designed to interact with specific targets, leading to a measurable change in fluorescence, such as an increase in intensity ("turn-on" probes) or a shift in the emission wavelength. chemicalbook.com This characteristic is instrumental in visualizing cellular processes and detecting biomarkers associated with various diseases. chemimpex.comchemicalbook.com

Researchers have successfully synthesized highly potent fluorescent molecular probes for the P2Y14 receptor by functionalizing 2-naphthoic acid derivatives. acs.orgnih.gov This was achieved by attaching fluorescent moieties to the core structure, demonstrating that such modifications can preserve or even enhance the compound's potency. acs.orgnih.gov

Detection of Biomarkers (e.g., Cyanate (B1221674) Anion for Chronic Kidney Disease)

A significant application of this compound is in the development of "turn-on" fluorescent probes for the specific detection of the cyanate anion (CNO⁻). chemicalbook.comnih.gov The cyanate anion is a recognized biomarker for chronic kidney disease, making its accurate and sensitive detection crucial for diagnosis and monitoring. chemicalbook.comnih.gov

In this application, this compound itself acts as a probe. nih.gov Initially, the compound exhibits weak fluorescence. chemicalbook.com However, in the presence of cyanate, a reaction occurs that triggers a significant, up to 9-fold, enhancement in green fluorescence emission. chemicalbook.comnih.gov This "turn-on" response is highly selective and sensitive to cyanate ions. nih.gov

Research has demonstrated a linear relationship between the fluorescence enhancement and cyanate concentrations in the range of 0.5 to 200 μM, with a low detection limit of 260 nM. chemicalbook.com This probe has been successfully used to measure cyanate levels in real-world samples, including tap water, human urine, and serum, highlighting its potential for practical diagnostic applications. chemicalbook.comnih.gov

Table 1: Performance of this compound as a Fluorescent Probe for Cyanate

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Cyanate Anion (CNO⁻) | nih.gov |

| Probe Type | "Turn-on" Fluorescence | nih.gov |

| Fluorescence Change | Up to 9-fold enhancement | chemicalbook.com |

| Linear Range | 0.5 - 200 μM | chemicalbook.com |

| Detection Limit | 260 nM | chemicalbook.com |

| Tested Samples | Tap water, human urine, serum | chemicalbook.comnih.gov |

Role in Peptide and Protein Synthesis

This compound and its derivatives are important tools in the field of peptide and protein synthesis. chemimpex.comsigmaaldrich.com The bifunctional nature of the molecule, containing both an amino and a carboxylic acid group on a rigid naphthalene scaffold, allows for its incorporation into peptide chains to create unique structural motifs. nih.gov

Selective Protection of Amines in Peptide Synthesis

In the complex process of building peptides, it is often necessary to protect certain functional groups to prevent unwanted side reactions. The amino group of this compound can be protected with various chemical groups. One common protecting group is the fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com Fmoc-3-amino-2-naphthoic acid is a key building block in solid-phase peptide synthesis, a technique that allows for the stepwise assembly of amino acids into a peptide chain. chemimpex.commasterorganicchemistry.com The Fmoc group selectively "caps" the amine, rendering it unreactive while other chemical transformations are carried out. chemimpex.com This protection is stable under many reaction conditions but can be easily removed when needed to allow for the next amino acid to be added to the growing peptide chain. chemimpex.commasterorganicchemistry.com

Design of Bioactive Peptides and Proteins

The incorporation of this compound derivatives into peptides can influence their structure and biological activity. The hydrophobic naphthalene moiety can enhance the bioavailability of drug candidates by improving their ability to cross cell membranes. chemimpex.com This makes these derivatives valuable in medicinal chemistry for the design of novel therapeutic agents and for exploring new drug formulations. chemimpex.com By strategically placing these modified amino acids within a peptide sequence, researchers can create peptides with enhanced stability, specific folding patterns, and improved therapeutic potential. chemimpex.com

Exploration of Biological Activities and Therapeutic Potential

Beyond their use as synthetic tools, derivatives of this compound are being investigated for their own inherent biological activities. The naphthalene ring system is a feature of many biologically active compounds, and its derivatives are of interest for their potential therapeutic effects.

Antioxidant and Anti-inflammatory Effects

Research has shown that some derivatives of naphthoic acid possess antioxidant and anti-inflammatory properties. researchgate.net For instance, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, which are synthesized from a 3-hydroxy-2-naphthoic acid precursor, have been evaluated for these effects. researchgate.net One compound in this series, N'-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide, demonstrated the highest antioxidant potential in the tested group. researchgate.net Another derivative, N-(2-(2,6-Dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide, showed the highest anti-inflammatory activity. researchgate.net These findings suggest that the this compound scaffold can be a starting point for developing new antioxidant and anti-inflammatory agents.

Antimicrobial Properties

While research specifically detailing the antimicrobial properties of direct derivatives of this compound is limited, broader studies on related naphthoic acid analogs demonstrate the potential of this chemical class in combating microbial pathogens. The naphthalene scaffold is a key feature in various compounds exhibiting antimicrobial efficacy.

For instance, a study on 2-aryloxazoline derivatives synthesized from naphthoic acids and L-threonine yielded compounds with potent antifungal activity. acs.org These derivatives were particularly effective against various species of Candida, including fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values often below 0.25 μg/mL. acs.org Notably, specific compounds from this series, such as 9g, 9h, and 9i, showed significant potency against both fluconazole-susceptible and resistant Candida spp., with MICs ranging from ≤0.03 to 0.5 μg/mL. acs.org

In another line of research, naphthyl-polyamine conjugates have been synthesized and evaluated as antimicrobial agents. semanticscholar.org Longer-chain variants capped with 2-naphthyl groups displayed pronounced intrinsic antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with MIC values as low as ≤0.29 µM. semanticscholar.org Furthermore, a series of synthesized 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were examined for their antimicrobial potential, with one compound, S20, exhibiting the highest activity. researchgate.net

These findings, while not directly involving this compound, highlight the utility of the naphthoic acid core in the design of novel antimicrobial and antifungal agents. The data suggests that modifying the naphthalene scaffold can lead to potent compounds active against drug-resistant pathogens.

Table 1: Antimicrobial Activity of Selected Naphthoic Acid Derivatives

| Compound Class | Target Organism | MIC Value | Reference |

|---|---|---|---|

| Naphthoic acid-derived 2-aryloxazolines (e.g., 9g, 9h, 9i) | Candida spp. (FLC-resistant) | ≤0.03–0.5 μg/mL | acs.org |

| Naphthoic acid-derived 2-aryloxazolines (general) | Candida spp. | <0.25 μg/mL | acs.org |

| 2-Naphthyl-capped polyamine conjugates (longer chain) | MRSA | ≤0.29 µM | semanticscholar.org |

| 2-Naphthyl-capped polyamine conjugates (longer chain) | Cryptococcus neoformans | ≤0.29 µM | semanticscholar.org |

Development of Pharmaceutical Compounds and Targeted Therapies

The structural attributes of this compound make it an excellent starting point for the synthesis of complex pharmaceutical compounds and for developing targeted therapies. pharmaffiliates.com

Naphthalene-Based Drug Design

The naphthalene moiety of this compound provides a rigid, hydrophobic core that is advantageous for drug design, potentially improving the bioavailability of drug candidates. chemimpex.com Researchers utilize this scaffold to construct more complex molecules with specific biological targets. For example, this compound is a known precursor for the synthesis of benzo[g]quinazoline (B13665071) derivatives, a class of compounds investigated for their therapeutic potential. researchgate.net It has also been used as a key reactant in the synthesis of carbazole-fused benzoquinolines and pyridocarbazoles through hetero-annulation reactions. chemicalbook.com

Furthermore, this compound has been employed in the synthesis of hybrid molecules, combining its structure with other pharmacologically active compounds, such as in the creation of novel acronycine/duocarmycin hybrid natural products. chemicalbook.com The use of protected forms, like Boc-3-amino-2-naphthoic acid, is crucial in the multi-step synthesis of naphthalene-based drugs, where it acts as a stable intermediate, allowing for controlled chemical modifications to build the final active compound. chemimpex.com

Bioconjugation Processes for Biomolecule Attachment

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid group, makes it an ideal molecule for bioconjugation. chemimpex.com This process involves the covalent attachment of a molecule to a biomolecule, such as a protein or peptide, to impart new functions or for use in diagnostics and targeted therapies. chemimpex.com

In the field of peptide synthesis, this compound is used as an unnatural aromatic amino acid. chemicalbook.comsigmaaldrich.com To be incorporated into a growing peptide chain using solid-phase peptide synthesis (SPPS), its amino group is typically protected with groups like fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). chemimpex.comchemimpex.com These protecting groups prevent unwanted side reactions during the peptide bond formation. chemimpex.comchemimpex.com Once the synthesis is complete, the protecting group is removed, leaving the naphthalene moiety as part of the final peptide structure. This allows for the creation of peptides and proteins with modified properties, where the hydrophobic and rigid naphthalene unit can influence conformation and biological activity. chemimpex.com The use of Boc-3-amino-2-naphthoic acid is specifically cited for its role in bioconjugation processes that facilitate the attachment of biomolecules to other molecules or surfaces, a critical step in creating targeted therapies. chemimpex.com

Applications of 3 Amino 2 Naphthoic Acid in Materials Science

Development of Advanced Polymeric Materials with Specific Properties

The bifunctional nature of 3-amino-2-naphthoic acid makes it a valuable monomer or additive in the formulation of advanced polymers. Its integration into polymer chains can significantly enhance thermal stability and mechanical strength. chemimpex.com The rigid naphthalene (B1677914) unit contributes to the creation of robust polymer backbones, a desirable feature in high-performance materials.

Research has demonstrated the application of its derivatives, such as Boc-3-amino-2-naphthoic acid, in the development of polymers with tailored functionalities. chemimpex.com Furthermore, the core structure is foundational in creating specialty polymers. For instance, Schiff base ligands derived from the condensation of this compound with aldehydes can be used to assemble coordination polymers. clarku.edu One such study reported a one-dimensional copper(II) coordination polymer, [CuII(nanc)]n, assembled from a ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) and this compound. This material was found to exhibit ferromagnetic interactions between the copper centers, showcasing the role of the ligand in defining the magnetic properties of the resulting polymer. clarku.edu

The broader class of naphthoic acid derivatives has been explored for creating polymers with specific biological functions, such as antimicrobial polymers designed to combat multi-drug resistant bacteria by mimicking the structure of antimicrobial peptides. nih.gov This highlights the potential of using the naphthoic acid scaffold to introduce specific functionalities into polymeric materials.

Integration into Coatings and Adhesives

The development of advanced materials using derivatives of this compound extends to the formulation of specialized coatings and adhesives. chemimpex.com The properties that make it suitable for advanced polymers, such as thermal stability and mechanical strength, are also beneficial in these applications. chemimpex.com Its derivatives, like Boc-3-amino-2-naphthoic acid, are specifically noted for their use in creating polymers with properties tailored for coatings and adhesives. chemimpex.com The incorporation of this compound or its derivatives can improve the durability and performance of the final product. The general term "coating composition" is also associated with this compound in patent literature. google.com

Fabrication of Optoelectronic Materials (e.g., "Push-Pull" Fluorophores)

A significant application of this compound in materials science is in the fabrication of optoelectronic materials, particularly "push-pull" fluorophores. chemicalbook.com These molecules are characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated system, which leads to interesting photophysical properties.

Several studies report a facile, one-step method to synthesize 3-cyano-2-azaanthracene-based "push-pull" fluorophores. cup.edu.inresearchgate.net This process involves a [4+2] cycloaddition reaction where this compound is used as a commercially available precursor to generate the highly reactive intermediate 2,3-dehydronaphthalene in situ. chemicalbook.comresearchgate.netthieme-connect.com This intermediate then reacts with substituted 1,2,4-triazines to form the azaanthracene core. chemicalbook.comthieme-connect.com Azaanthracenes are important fluorophores used as cellular stains, environmentally sensitive dyes, and sensors for metal cations or pH. chemicalbook.comthieme-connect.com

The resulting "push-pull" molecules exhibit properties like solvatochromism (color change with solvent polarity), making them useful as fluorescent probes. rsc.org For example, this compound itself has been developed into a "turn-on" fluorescence probe for the specific detection of the cyanate (B1221674) anion (CNO⁻), a biomarker for certain diseases. chemicalbook.com The probe is weakly fluorescent on its own but exhibits a significant increase in green fluorescence upon reacting with CNO⁻, with a detection limit as low as 260 nM. chemicalbook.comchemicalbook.com

Table 1: Synthesis of "Push-Pull" Fluorophores

| Precursor | Reaction Type | Intermediate | Product Class | Application |

|---|

Role in Dye and Pigment Production

This compound is widely utilized as a key intermediate and building block in the synthesis of a variety of dyes and pigments. chemicalbook.comguidechem.comthermofisher.com Its aromatic structure and reactive functional groups make it an excellent candidate for producing colored compounds, particularly azo dyes. chemimpex.com The naphthalene core within the molecule is known to impart excellent chromatic properties to the final colorant. chemimpex.com

The synthesis process often involves diazotizing the amino group of this compound to form a diazonium salt. This salt then acts as an electrophile that couples with other aromatic compounds (coupling components) to form the characteristic azo (-N=N-) linkage, which is a common chromophore in many dyes. wikipedia.org For example, it is used to create azomethine dyes that produce strong brown shades with excellent light fastness on nickel-containing polypropylene (B1209903) fibers. google.com

It is also closely related to 3-hydroxy-2-naphthoic acid, a major precursor for azo dyes and pigments, from which this compound can be synthesized. wikipedia.orglookchem.com The derivatives of this compound are used to produce pigments with high color stability and resistance to environmental factors. lookchem.com

Table 2: Dyes and Pigments from this compound

| Dye/Pigment Class | Synthetic Route | Key Intermediate | Application Area |

|---|---|---|---|

| Azo Dyes | Diazotization and Azo Coupling | Diazonium salt of this compound | Textiles, Plastics chemimpex.comgoogle.com |

| Azomethine Dyes | Condensation Reaction | Diazotized this compound | Polypropylene fibers google.com |

Supramolecular Chemistry and Coordination Compounds Involving 3 Amino 2 Naphthoic Acid

Design and Synthesis of Metal Complexes with 3-Amino-2-naphthoic acid Derived Ligands

The unique structure of this compound, featuring both an amino group and a carboxylic acid group on a naphthalene (B1677914) backbone, makes it a versatile precursor for designing ligands in coordination chemistry. guidechem.com These functional groups provide multiple coordination sites for metal ions, leading to the formation of stable metal complexes with diverse structural and functional properties.

A significant area of research involves the synthesis of Schiff base ligands derived from this compound. For instance, the condensation reaction of this compound with 2-hydroxy-1-naphthaldehyde (B42665) results in the formation of an asymmetrically substituted ONOO Schiff base ligand, N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid (nancH2). mdpi.comclarku.educlarku.edu This tetradentate ligand has been successfully used in the synthesis of coordination polymers. mdpi.comclarku.edu

Formation of Coordination Polymers

Coordination polymers are of great interest due to their potential applications in various fields, including catalysis and medicinal chemistry. clarku.edu The molecular self-assembly of metal ions with polydentate ligands, such as those derived from this compound, is an effective method for generating these polymers. mdpi.com

A notable example is the reaction of the Schiff base ligand nancH2 with copper(II) acetate (B1210297) monohydrate in the presence of gadolinium(III) acetate hexahydrate, which yields a one-dimensional homometallic chain of [CuII(nanc)]n. mdpi.comclarku.educlarku.edu In this coordination polymer, the Cu(II) ions adopt a distorted square planar geometry. mdpi.comclarku.edu They are coordinated in a tridentate fashion by the [ONO] donor set from one nanc2− ligand and an oxygen atom from the bridging carboxylate group of an adjacent ligand. mdpi.comclarku.edu The carboxylate group of the nanc2− ligand adopts a syn, anti-η1:η1:μ conformation, linking the neighboring Cu(II) ions to form the 1D chain. mdpi.comclarku.educlarku.edu

| Complex | Metal Ion | Ligand | Key Structural Feature | Ref |

| [CuII(nanc)]n | Cu(II) | N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid (nancH2) | 1D homometallic chain with syn, anti-carboxylate bridges | mdpi.comclarku.educlarku.edu |

Magnetic Characterization of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) assembled from paramagnetic metal cations can exhibit intriguing magnetic properties. researchgate.net The magnetic interactions between the metal centers are often mediated by the organic linkers. researchgate.net

The one-dimensional Cu(II) coordination polymer, [CuII(nanc)]n, has been magneto-structurally characterized. mdpi.com Magnetic susceptibility measurements revealed the presence of moderate ferromagnetic exchange interactions between the S = ½ Cu(II) centers. mdpi.com The magnetic susceptibility data for this complex follows the Curie–Weiss law in the temperature range of 45–300 K, which is consistent with ferromagnetic interactions between the Cu(II) ions. mdpi.comclarku.educlarku.eduresearchgate.net The data fits well to a 1D quantum Heisenberg ferromagnetic (QHFM) chain model. mdpi.comclarku.educlarku.eduresearchgate.net Density Functional Theory (DFT) calculations on a model dimeric unit from the polymer chain further supported the experimental findings, yielding a calculated exchange coupling constant consistent with the observed ferromagnetic exchange. mdpi.comclarku.educlarku.eduresearchgate.net

| Complex | Magnetic Behavior | Exchange Coupling (J) | Ref |

| [CuII(nanc)]n | Ferromagnetic | +12.3 K (experimental), +13.8 K (DFT) | mdpi.comclarku.educlarku.eduresearchgate.net |

Construction of Supramolecular Assemblies via Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and aromatic stacking, play a crucial role in the formation and stability of supramolecular assemblies. rsc.orgresearchgate.net These interactions direct the packing of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional networks. rsc.orgresearchgate.net

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are a key driving force in the self-assembly of molecules containing appropriate functional groups. researchgate.net In the context of compounds related to this compound, such as 2-hydroxy-3-naphthoic acid, hydrogen bonds of the types N–H···O, O–H···N, and C–H···O are instrumental in constructing supramolecular architectures. rsc.org The study of co-crystals of 2-hydroxy-3-naphthoic acid with various N-heterocycles has shown the formation of 2D and 3D supramolecular networks stabilized by these hydrogen bonds. rsc.org The formation of charge-assisted hydrogen bonds has also been noted as a significant factor in the adsorption of aromatic carboxylic acids. rsc.org

| Interaction Type | Role in Supramolecular Assembly | Example System | Ref |

| Hydrogen Bonding | Directs the formation of 2D and 3D networks | Co-crystals of 2-hydroxy-3-naphthoic acid with N-heterocycles | rsc.org |

| Aromatic Stacking | Stabilizes crystal packing in conjunction with hydrogen bonds | Adsorption of aromatic carboxylic acids on carbon nanotubes | rsc.org |

Future Research Directions and Translational Prospects for 3 Amino 2 Naphthoic Acid

Exploration of Novel Reactivity and Uncharted Chemical Spacesigmaaldrich.com

The unique bifunctional nature of 3-amino-2-naphthoic acid, possessing both a nucleophilic amino group and a carboxylic acid moiety on a rigid naphthalene (B1677914) scaffold, presents a fertile ground for exploring novel chemical transformations. Future research should focus on leveraging this distinct reactivity to access uncharted chemical space. As an unnatural aromatic amino acid, it serves as a versatile building block for synthesizing more complex molecules. chemicalbook.com

One promising avenue is its use in multicomponent reactions. For instance, its application in the modified Friedländer hetero-annulation reaction with 2,3,4,9-tetrahydrocarbazol-1-one has been reported for the synthesis of carbazole-fused benzoquinolines and pyridocarbazoles. chemicalbook.com Further exploration of its role in other multicomponent and domino reactions could lead to the discovery of novel heterocyclic systems with interesting biological or material properties.

Another area of interest lies in its potential as a precursor for generating reactive intermediates. It is a known precursor for the in-situ generation of 2,3-dehydronaphthalene, which can participate in [4+2] cycloaddition reactions. chemicalbook.com Investigating its reactions with a wider range of dienes and dipolarophiles could unlock new synthetic routes to complex polycyclic aromatic compounds. Furthermore, the development of new "push-pull" fluorophores based on 3-cyano-2-azaanthracenes has been achieved using this compound, highlighting its utility in constructing molecules with tailored electronic properties. chemicalbook.com

Future research could also delve into the synthesis of novel derivatives by modifying both the amino and carboxylic acid groups. For example, the synthesis of N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid, a Schiff base ligand, demonstrates the potential for creating new chelating agents for coordination chemistry. mdpi.com Systematic exploration of such derivatizations could yield new catalysts, sensors, or materials.

Advancements in Biomedical Applications and Diagnostics